molecular formula C10H20N4O2 B1599984 1,4,8,11-Tetraazacyclotetradecane-5,12-dione CAS No. 97565-24-7

1,4,8,11-Tetraazacyclotetradecane-5,12-dione

Cat. No.: B1599984
CAS No.: 97565-24-7
M. Wt: 228.29 g/mol
InChI Key: ADQVHJIRVCAHMY-UHFFFAOYSA-N
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Description

1,4,8,11-Tetraazacyclotetradecane-5,12-dione is a macrocyclic compound characterized by its unique structure, which includes a 14-membered ring containing four nitrogen atoms and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione typically involves the cyclization of linear precursors containing the appropriate amino and carbonyl functionalities. One common method is the reaction of ethylenediamine with a suitable dicarboxylic acid or its derivatives under high-temperature conditions to form the macrocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1,4,8,11-Tetraazacyclotetradecane-5,12-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the ketone groups to hydroxyl groups.

  • Substitution: The nitrogen atoms in the ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Hydroxylated derivatives.

  • Substitution Products: Alkylated or aminated derivatives.

Scientific Research Applications

1,4,8,11-Tetraazacyclotetradecane-5,12-dione has several scientific research applications:

  • Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with various metal ions.

  • Biology: It can be employed in the study of biological systems, particularly in the binding and transport of metal ions.

  • Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1,4,8,11-Tetraazacyclotetradecane-5,12-dione exerts its effects depends on its specific application. For example, in coordination chemistry, the compound acts as a chelating agent, forming stable complexes with metal ions through its nitrogen and oxygen atoms. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

  • Cyclam (1,4,8,11-tetraazacyclotetradecane)

  • Cyclen (1,4,7,10-tetraazacyclododecane)

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

  • TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid)

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Properties

IUPAC Name

1,4,8,11-tetrazacyclotetradecane-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O2/c15-9-1-3-11-5-8-14-10(16)2-4-12-6-7-13-9/h11-12H,1-8H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQVHJIRVCAHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNC(=O)CCNCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423029
Record name 1,4,8,11-Tetraazacyclotetradecane-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97565-24-7
Record name 1,4,8,11-Tetraazacyclotetradecane-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,8,11-Tetraazacyclotetradecane-5,12-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl acrylate (344 g, 4.0 moles) was added dropwise into neat ethylenediamine (240 g, 4.0 moles) while stirring. Addition was conducted at such a rate that the reaction temperature did not exceed 45° C. Addition time was 4.0 hours. The crude colorless product, N-(2-aminoethyl)-β-alanine methyl ester (580 g), was dissolved in deionized water to give a concentration of about 25 weight percent. Allowing the solution to stand at room temperature for 2-3 days caused a white solid product to slowly precipitate. The product was obtained as a fine white powder, m.p. 198° C.-199° C. Spectral analysis confirmed the product's structure as --NHCH2CH2NHCH2CH2C(O)--2.
Quantity
344 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
580 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
--NHCH2CH2NHCH2CH2C(O)--2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl acrylate (344 g, 4.0 moles) was added dropwise into neat ethylenediamine (240 g, 4.0 moles) while stirring. Addition was conducted at such a rate that the reaction temperature did not exceed 45° C. Addition time was 4.0 hours. The crude colorless product, N-(2-aminoethyl)-β-alanine methyl ester (580 g), was dissolved in deionized water to give a concentration of about 25 weight percent. Allowing the solution to stand at room temperature for 2-3 days caused a white solid product to slowly precipitate. The product was obtained as a fine white powder, m.p. 198° C.-199° C. Spectral analysis confirmed the product's structure as
Quantity
344 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
580 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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